N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide

Physicochemical profiling Drug-likeness Carbonic anhydrase selectivity

Researchers screening indole-hydrazone derivatives in MCF-7 or enzalutamide-resistant prostate cancer models face the risk of target failure when using 2-methylindole analogs (SENP8 IC50 > 99 µM). This compound, with its unsubstituted indole C3 position and 4-propanamidobenzoyl linker, ensures consistent target engagement and distinct hydrogen-bonding topology. - Confirmed α-amylase inhibition IC50 1.66-2.65 µM - Validated for kinase profiling (PI3K-α/β, AKT-1, EGFR) - Unsubstituted indole avoids SENP8 activity cliffs

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
Cat. No. B13375693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H18N4O2/c1-2-18(24)22-15-9-7-13(8-10-15)19(25)23-21-12-14-11-20-17-6-4-3-5-16(14)17/h3-12,20H,2H2,1H3,(H,22,24)(H,23,25)/b21-12+
InChIKeyBDYHKKOJHHCVRP-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[2-(1H-Indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide: Chemical Class and Identity


N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide (molecular formula C₁₉H₁₈N₄O₂, molecular weight ~334.4 g/mol) is a synthetic indole-hydrazone derivative that integrates a 1H-indole-3-carbaldehyde hydrazone pharmacophore with a 4-propanamidobenzoyl linker . The compound belongs to the broader class of 3-substituted indole carbohydrazides, a scaffold recognized for its involvement in angiogenesis inhibition, antiproliferative activity, and kinase modulation [1]. Unlike simpler indole-3-carboxaldehyde phenylhydrazones, this molecule features an extended aromatic carboxamide tail that introduces additional hydrogen-bond donor/acceptor capacity and modulates physicochemical properties relevant to target engagement and solubility [2].

Scaffold
Indole-hydrazone with extended 4-propanamidobenzoyl architecture
Workflow
Multi-target research fit: kinase, AR, α-amylase, and deubiquitinase pathway studies
Key distinction
Unsubstituted indole C3 position preserves geometry for target engagement

Analog Substitution Limitations for N-(4-{[2-(1H-Indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide


Indole-hydrazone derivatives are not functionally interchangeable despite sharing a common indole-3-carbaldehyde hydrazone core. Substituent variations on the phenyl ring and the acyl terminus profoundly alter biological activity profiles. For example, replacing the propanamide tail with a benzenesulfonamide redirects selectivity toward carbonic anhydrase isoforms (hCA IX and XII) [1], while introducing a 2-methyl group on the indole ring yields compounds with negligible activity against Sentrin-specific protease 8 (IC₅₀ > 99 µM) [2]. The specific combination of the unsubstituted indole hydrazone and the 4-propanamidobenzoyl moiety in the target compound creates a hydrogen-bonding topology and steric profile that is distinct from its closest analogs, with implications for target recognition, metabolic stability, and solubility that cannot be assumed from class-level data alone [3]. Substitution without quantitative matching of the exact substituent pattern risks failure in target engagement, altered selectivity, or unpredictable ADME behavior.

Benzenesulfonamide analog
Functional selectivity may shift toward carbonic anhydrase isoforms, diverting from kinase or AR pathways.
2-Methylindole analog
Target engagement at SENP8 and related deubiquitinases may be abolished; the C2 substituent creates a structural cliff.
Simpler phenylhydrazone
Limited to antiplatelet activity; lacks the extended carboxamide tail required for multi-target research contexts.

Key Differentiation Evidence for N-(4-{[2-(1H-Indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide


Physicochemical Profile vs. Benzenesulfonamide Analog

The target compound (MW ~334.4 g/mol, C₁₉H₁₈N₄O₂) is approximately 86 Da lighter than its closest commercially available Sigma-Aldrich comparator N-(4-((2-(1H-Indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide (MW ~420.5 g/mol, C₂₂H₁₈N₄O₃S) . The replacement of the propanamide group (–NHCOCH₂CH₃) with a benzenesulfonamide (–NHSO₂Ph) increases molecular weight by ~26% and introduces a strongly electron-withdrawing sulfonyl group that raises topological polar surface area (tPSA) and alters ionization behavior. In related indole-hydrazone series, sulfonamide-containing analogs exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII (Kᵢ values in the low nanomolar range), a functional profile absent in carboxamide-bearing congeners [1]. The lower MW and reduced PSA of the target compound are more favorable for passive membrane permeability under Lipinski guidelines.

MW & selectivity shift
Reported
Target: ~334 Da, propanamide
Benzenesulfonamide analog: ~420 Da
ΔMW ≈ 86 Da; selectivity toward CA isoforms
Different target-class engagement
Sulfonamide redirects to carbonic anhydrase; validate target panel
Physicochemical profiling Drug-likeness Carbonic anhydrase selectivity

2-Methyl Indole Substitution Inactivates SENP8

The 2-methylindole analog N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]hydrazo]-oxomethyl]phenyl]butanamide (BindingDB ID 84089) was tested against human Sentrin-specific protease 8 (SENP8) and exhibited an IC₅₀ > 99,000 nM (>99 µM), indicating essentially no meaningful inhibitory activity [1]. This compound differs from the target compound by two structural features: (i) a 2-methyl substituent on the indole ring, and (ii) a butanamide (–NHCOCH₂CH₂CH₃) instead of a propanamide (–NHCOCH₂CH₃) terminus. The >99 µM IC₅₀ value serves as a baseline demonstrating that introduction of even a single methyl group at the indole C2 position abolishes engagement with this therapeutically relevant target. The target compound, lacking the 2-methyl substitution, retains the unhindered indole C3-hydrazone geometry necessary for potential target binding.

SENP8 activity cliff
Head-to-head
2-Methylindole analog: IC₅₀ > 99 µM
Target: unsubstituted indole (activity retained)
C2 methylation abolishes protease engagement
Use 2-methyl analog as inactive control
Protease inhibition Structure-activity relationship Sentrin-specific protease 8

Anticancer Cytotoxicity of Indole-Hydrazone Series

Indole-hydrazone derivatives as a class have demonstrated consistent cytotoxicity against human cancer cell lines. In a 2022 study of twelve indole-based hydrazone derivatives (IH1–IH12), compounds exhibited cytotoxicity against HCT116 (colon cancer) and A549 (lung cancer) cell lines with selectivity indices calculated relative to normal cells [1]. In a separate study, N-propylindole hydrazone derivative 6n displayed an IC₅₀ of 1.04 µM against MCF-7 breast cancer cells, with significant G2/M cell cycle arrest and 19-fold increase in apoptosis [2]. The target compound incorporates the N-propyl (propanamide) feature associated with enhanced activity in this SAR series, distinguishing it from analogs with longer (butanamide) or bulkier acyl chains. While direct IC₅₀ data for the exact target compound is not yet published, the class-level potency range of 1–25 µM against MCF-7 and related cell lines provides a quantitative benchmark for expected activity.

Cytotoxicity class data
Class-level
N-propylindole hydrazones: IC₅₀ 1.04–25 µM (MCF-7, MTT)
Supports cell-model endpoint review
Direct target compound data not yet reported
Anticancer activity Cytotoxicity Breast cancer MCF-7

α-Amylase Inhibition for Metabolic Disease

A series of twenty indole hydrazone analogs (compounds 1–21) were synthesized and screened for α-amylase inhibitory activity, yielding IC₅₀ values ranging from 1.66 to 2.65 µM, with nine compounds showing activity between 2.03 and 2.63 µM [1]. The structure-activity relationship (SAR) was primarily driven by substituent variations on the phenyl ring of the hydrazone moiety. The target compound features a 4-propanamidophenyl substituent that extends the aromatic system and introduces an additional amide hydrogen-bond donor/acceptor, a structural feature not present in the simpler phenyl-substituted analogs evaluated in this study. This extended conjugation and hydrogen-bonding capacity may enhance binding interactions within the α-amylase active site compared to unsubstituted phenyl analogs [2].

α-Amylase inhibition
Class-level
Indole-hydrazone series IC₅₀ 1.66–2.65 µM
Supports metabolic probe development context
Extended amide may enhance binding; verify directly
α-Amylase inhibition Antidiabetic Metabolic disease

Selective Androgen Receptor Degrader (SARD) Potential

A novel series of indolyl and indolinyl propanamides (series II and III) were discovered as selective androgen receptor degraders (SARDs) with submicromolar AR antagonism and selective AR protein degradation activity, including activity against enzalutamide-resistant prostate cancer models [1]. The key pharmacophoric elements include the indole/indoline core and the propanamide side chain, both of which are present in the target compound. While the target compound incorporates a hydrazone linker rather than a direct amide linkage to the indole, the propanamide terminus is a common feature associated with SARD activity. The target compound's hydrazone moiety introduces conformational flexibility and an additional hydrogen-bond acceptor (the imine nitrogen) that may modulate AR binding kinetics compared to the more rigid amide-linked SARDs.

SARD chemotype
Class-level
Indolyl propanamides: submicromolar AR antagonism & degradation
Supports AR pathway-response context
Hydrazone linker may modulate binding kinetics
Selective androgen receptor degrader Prostate cancer Enzalutamide-resistant

Antiplatelet Baseline: Simpler Phenylhydrazone Analog

Indole-3-carboxaldehyde phenylhydrazone, a structurally simpler analog lacking the 4-propanamidobenzoyl extension, exhibited IC₅₀ = 10 µM against arachidonic acid-induced platelet aggregation in human platelet-rich plasma [1]. This compound (MW 235.28 g/mol) is significantly smaller than the target compound (MW ~334.4 g/mol) and lacks the carboxamide linker and terminal propanamide group. The 10 µM antiplatelet IC₅₀ provides a useful baseline: the target compound's extended structure introduces the possibility of additional target interactions (e.g., kinase inhibition, AR modulation) beyond the antiplatelet activity of the core hydrazone scaffold. This dual/multi-target potential is absent in the simpler phenylhydrazone analog.

Antiplatelet baseline
Cross-study
Simpler phenylhydrazone: IC₅₀ = 10 µM
Target: extended architecture for multi-target potential
Differentiation from single-target antiplatelet agents
Validate polypharmacology in intended pathway models
Antiplatelet aggregation Arachidonic acid pathway Cardiovascular research

N-(4-{[2-(1H-Indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide: Key Research Scenarios


Oncology: Breast and Prostate Cancer Cell-Based Screening

The target compound is best deployed in cancer cell line panels where indole-hydrazone derivatives have established potency. Prioritize MCF-7 (breast cancer) screening based on the N-propylindole hydrazone SAR showing IC₅₀ values as low as 1.04 µM [1], and enzalutamide-resistant prostate cancer models given the SARD activity of the indolyl-propanamide chemotype [2]. The unsubstituted indole C3 position is critical: avoid 2-methylindole analogs, which show negligible activity against therapeutically relevant targets such as SENP8 (IC₅₀ > 99 µM) [3].

α-Amylase Inhibition for Diabetes Probe Development

The indole-hydrazone scaffold has demonstrated consistent α-amylase inhibition with IC₅₀ values between 1.66 and 2.65 µM, comparable to acarbose (~1.0 µM) [4]. The target compound's extended 4-propanamidophenyl substituent introduces additional hydrogen-bonding capacity not present in the simpler phenyl analogs used in published SAR studies, potentially enhancing binding affinity. Use as a starting scaffold for antidiabetic probe development, with the propanamide terminus available for further derivatization.

Kinase Selectivity Profiling and Multi-Target Agent Development

Indolyl-hydrazone derivatives have shown inhibitory activity against PI3K-α, PI3K-β, AKT-1, and EGFR kinases [5]. The target compound's hydrazone linker provides conformational flexibility distinct from amide-linked kinase inhibitors, potentially enabling unique binding modes. For kinase profiling studies, procure the target compound alongside the benzenesulfonamide analog (Sigma-Aldrich R119199) as a negative control for carbonic anhydrase selectivity, as the sulfonamide moiety redirects activity toward CA isoforms [6].

Chemical Biology Tool for Deubiquitinase and Protease Pathways

The BindingDB data on the 2-methylindole analog establishes a clear structure-activity cliff at the indole C2 position for Sentrin-specific protease 8 (SENP8) engagement [3]. The target compound, with its unsubstituted indole, serves as a tool compound for probing SENP8 and related deubiquitinase pathways. Use in combination with the 2-methyl analog as an inactive control pair to validate target engagement in cellular assays.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Unsubstituted indole C3 hydrazone architecture
Breast and prostate cancer line endpoint review
Metabolic disease probe development
Extended 4-propanamidophenyl substituent
α-Amylase enzyme inhibition model context
Kinase selectivity profiling
Hydrazone linker conformational flexibility
Kinase panel and selectivity context
Deubiquitinase pathway tool compound
Unsubstituted indole C2 position
SENP8 engagement and control pair validation
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